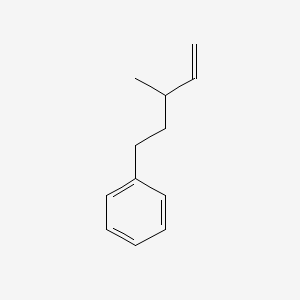
3-Ethynyl-4-methylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-4-methylcyclohex-2-en-1-ol is a versatile organic compound characterized by its unique structure, which includes an ethynyl group, a methyl group, and a hydroxyl group attached to a cyclohexene ring
Synthetic Routes and Reaction Conditions:
Dehydrohalogenation: One common synthetic route involves the dehydrohalogenation of ω-halogenodienes, such as 1-(2-chlorovinyl)-2-methylcyclohexene. This reaction typically requires a strong base, such as potassium tert-butoxide, and is conducted under anhydrous conditions to prevent hydrolysis.
Hydroboration-Oxidation: Another method involves the hydroboration of 3-ethynyl-4-methylcyclohex-2-en-1-one followed by oxidation to introduce the hydroxyl group. This reaction uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) for oxidation.
Industrial Production Methods: The industrial production of this compound typically involves large-scale dehydrohalogenation reactions, optimized for efficiency and yield. Continuous flow reactors and advanced catalyst systems are often employed to enhance the reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene group, resulting in different structural isomers.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Acid chlorides or anhydrides are typically used for substitution reactions involving the hydroxyl group.
Major Products Formed:
Oxidation: 3-Ethynyl-4-methylcyclohex-2-en-1-one (ketone derivative)
Reduction: 3-Ethyliden-4-methylcyclohex-2-en-1-ol (ethylene derivative)
Substitution: Methyl 3-ethynyl-4-methylcyclohex-2-en-1-yl ether (ether derivative)
Scientific Research Applications
3-Ethynyl-4-methylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-ethynyl-4-methylcyclohex-2-en-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary widely based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
3-Ethynyl-4-methylcyclohex-3-en-1-ol: This isomer differs in the position of the double bond within the cyclohexene ring.
1-Ethynyl-2-methylcyclohex-1-ene: This compound has a different arrangement of the ethynyl and methyl groups.
3-Ethynyl-4-methylcyclohex-2-en-1-one: This ketone derivative is formed through oxidation of the hydroxyl group.
Uniqueness: 3-Ethynyl-4-methylcyclohex-2-en-1-ol is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to its isomers and related compounds. Its ability to undergo various chemical transformations makes it a valuable tool in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-ethynyl-4-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-3-8-6-9(10)5-4-7(8)2/h1,6-7,9-10H,4-5H2,2H3 |
InChI Key |
ZTTVLZQFLYNKSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C=C1C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Methyl-1-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B15351467.png)

